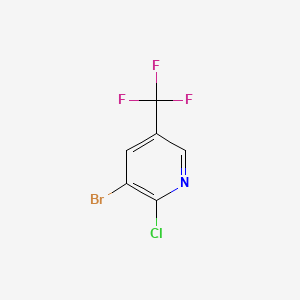

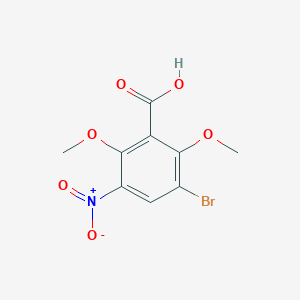

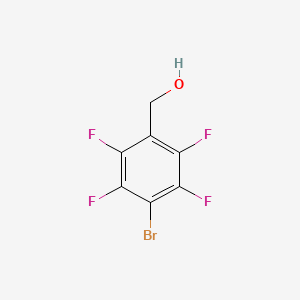

(4-溴-2,3,5,6-四氟苯基)甲醇

描述

The compound "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" is a halogenated aromatic alcohol that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties of halogenated aromatic alcohols. For instance, the synthesis of enantiomerically pure diarylethanes starting from halogenated compounds is described, as well as the crystal structure of a related tetrafluorophenyl compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including resolution of enantiomers and crystallization. For example, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is a 7-step procedure that starts from a halogenated methanone and involves resolution by crystallization of esters . Similarly, the synthesis of 4-methyl-2,3,5,6-tetrafluorobenzenemethanol is a two-step process involving chlorination and hydrogenolysis, with high overall yield . These methods suggest that the synthesis of "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" could also involve halogenation and functional group transformations with potential for high yields.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction, which provides unambiguous determination of absolute configurations . The crystal structure of 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide reveals interactions such as anion–π and C–H∙∙∙Br–, which are important for understanding the molecular interactions in solid-state structures . These findings can be extrapolated to suggest that "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" may also form specific intermolecular interactions due to the presence of halogen atoms and the hydroxyl group.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol", but they do provide insights into the reactivity of similar compounds. For example, the presence of halogen atoms adjacent to the hydroxyl group could influence the reactivity of the compound, potentially making it a good candidate for further functionalization or as a building block in organic synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" are not directly reported, the properties of structurally similar compounds can be informative. For instance, the presence of multiple fluorine atoms is likely to affect the compound's polarity, boiling point, and chemical stability . The crystallization behavior and solid-state structure of related compounds also suggest that "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" may have unique properties in the solid state, such as the formation of specific crystal packing motifs influenced by hydrogen bonding and halogen interactions .

科学研究应用

晶体结构和计算分析

- 化合物(4-溴-2,3,5,6-四氟苯基)甲醇已被用于与晶体结构和理论计算相关的研究。例如,一个相关化合物,1-(4-三氟甲基-2,3,5,6-四氟苯基)-3-苄基咪唑溴化物,从甲醇结晶,展示了有趣的阴离子-π和C-H⋯Br-相互作用。这些相互作用通过密度泛函理论(DFT)计算进行了研究,提供了关于这类化合物的分子相互作用和结构特性的见解 (Saunders & Thomas, 2017)。

合成和有机化学

- 该化合物在有机合成领域具有重要意义。例如,在甲醇中对某些酮的溴化研究揭示了在芳香化合物特定位置引入溴原子的方法,这对于合成各种有机分子至关重要 (Shirinian et al., 2012)。

- 另一项研究专注于从类似(4-溴-2,3,5,6-四氟苯基)甲醇的化合物开始对一种具有生物活性的天然产物进行全合成。这项研究突显了该化合物在合成复杂天然产物和生物活性分子中作为构建块的潜力 (Akbaba et al., 2010)。

光物理性质

- 该化合物及其衍生物已被用于研究其光物理性质。例如,相关的氟苯基苯并噁唑在不同溶剂(如甲醇)中显示出独特的吸收和发射特性,这对于在荧光和材料科学中的应用至关重要 (Tanaka & Komiya, 2002)。

晶体学研究

- 涉及类似(4-溴-2,3,5,6-四氟苯基)甲醇的化合物的晶体学研究提供了关于氢键和卤素键等分子相互作用的见解。这些研究对于理解分子结构和设计具有特定性质的新材料至关重要 (Althagbi et al., 2018)。

溴化技术

- 该化合物在溴化技术的发展中发挥作用。对甲醇中特定化合物的溴化研究已经导致了引入溴素到分子中的高效方法的发现,这是许多合成途径中的关键步骤 (Brooke & Mawson, 1990)。

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

属性

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKYTKGBSRIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546336 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |

CAS RN |

75865-45-1 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。